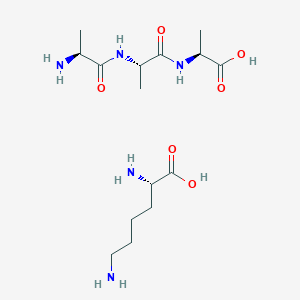![molecular formula C15H14O5 B162092 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- CAS No. 63975-56-4](/img/structure/B162092.png)
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-, also known as DMO-CB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMO-CB is a chiral molecule, and its enantiomer (-)-DMO-CB has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
Biomimetic Syntheses
- This compound is involved in biomimetic syntheses of polyketide aromatics, as demonstrated in studies where methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones were used to produce linear β-polycarbonyl derivatives. These derivatives can undergo biomimetic cyclisation to generate polyketide aromatic systems, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 6-(2,4-dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one (Griffin, Leeper, & Staunton, 1984).
Synthesis Applications
- The compound has been utilized in syntheses directed towards fungal xanthones. For example, specific derivatives were synthesized starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
- Another study involved the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which showed potential antihypertensive activity (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Biological Activities
- New cytotoxic benzopyrans, including derivatives of 2H-1-benzopyran, were isolated from plant leaves and showed strong cytotoxic effects against human cancer cell lines (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).
- Benzopyran derivatives, including 2H-1-benzopyran-3-ones, were found to have various biological activities, such as potential cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Propriétés
IUPAC Name |
6-(3,3-dimethyloxirane-2-carbonyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)14(20-15)13(17)9-6-8-4-5-12(16)19-10(8)7-11(9)18-3/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJAXDQCDDPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
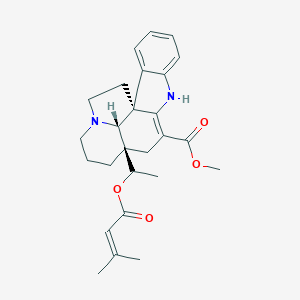
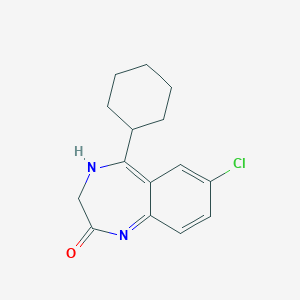
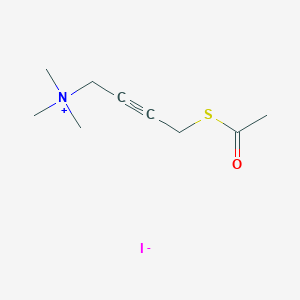
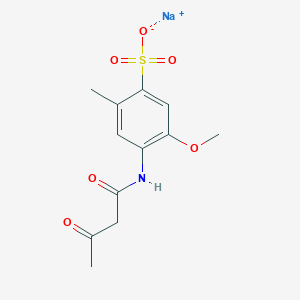
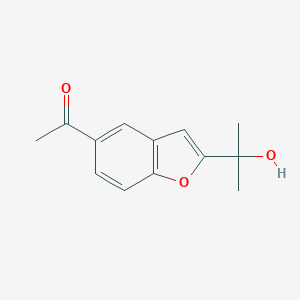
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
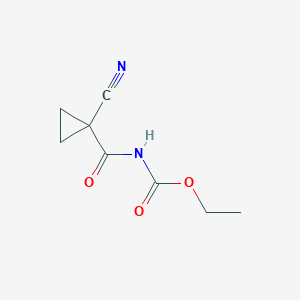
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)

